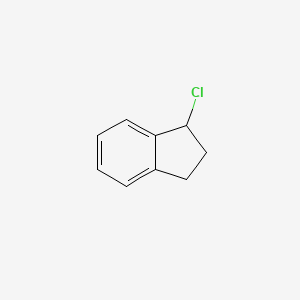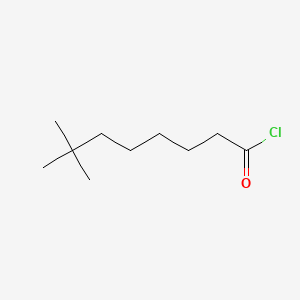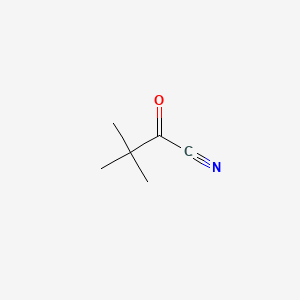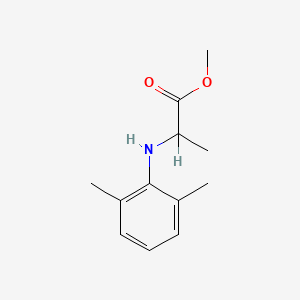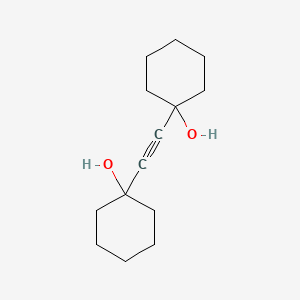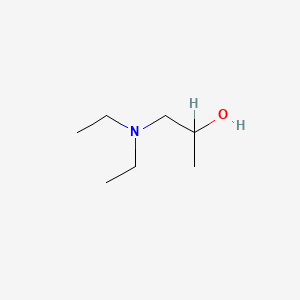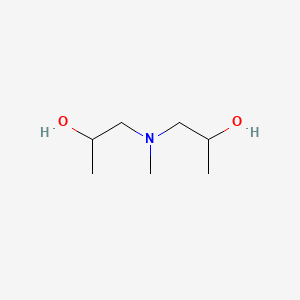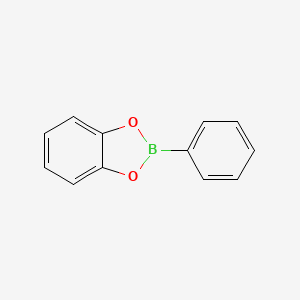
3-Chloroquinoxalin-2-ol
描述
3-Chloroquinoxalin-2-ol is an organic heterocyclic compound1. It has a molecular formula of C8H5ClN2O and a molecular weight of 180.59 g/mol21.
Synthesis Analysis
The synthesis of 3-Chloroquinoxalin-2-ol involves a photoredox-catalysed chlorination of quinoxalin-2 (1H)-ones using CHCl3 as a chlorine source3. This protocol is characterized by mild reaction conditions, excellent regioselectivity, and readily available chlorination agent3.
Molecular Structure Analysis
The molecular structure of 3-Chloroquinoxalin-2-ol is characterized by the presence of a quinoxaline core, which is a nitrogen-containing heterocyclic compound4. The compound also contains a chlorine atom, which is introduced through a photoredox-catalysed chlorination process3.
Chemical Reactions Analysis
The key chemical reaction involved in the formation of 3-Chloroquinoxalin-2-ol is the photoredox-catalysed chlorination of quinoxalin-2 (1H)-ones3. This reaction affords various 3-chloroquinoxalin-2 (1H)-ones in moderate to high yields3.
Physical And Chemical Properties Analysis
3-Chloroquinoxalin-2-ol is a solid at room temperature2. It has a molecular weight of 180.59 g/mol and a molecular formula of C8H5ClN2O21.科学研究应用
1. Photoredox-Catalysed Chlorination
- Application Summary: 3-Chloroquinoxalin-2-ol is used in a photoredox-catalysed chlorination of quinoxalin-2(1H)-ones . This protocol is characterized by mild reaction conditions, excellent regioselectivity, and readily available chlorination agent .
- Methods of Application: The chlorination is developed by using CHCl3 as a chlorine source, thus affording various 3-chloroquinoxalin-2(1H)-ones in moderate to high yields .
- Results or Outcomes: The protocol offers an innovative pathway for rapid incorporation of chlorine functionality into heteroarenes .
2. Synthesis and Antimicrobial Activity of Quinoxaline Based 1,2,3-Triazoles
- Application Summary: 3-Chloroquinoxalin-2-ol is used in the synthesis of novel quinoxaline-1,2,3-triazole hybrid heterocyclic derivatives . These derivatives have been tested for their antimicrobial activity .
- Methods of Application: The synthesis involves the reaction of benzene-1,2-diamine with oxalic acid under acidic conditions . The synthesized compounds have been tested for antibacterial and antifungal activities .
- Results or Outcomes: Several products have been determined to be potent antimicrobial agents at concentrations of 75 and 100 μg/mL as compared to the standard drug Gentamicin .
3. Versatile Pharmacology of Quinoxaline
- Application Summary: 3-Chloroquinoxalin-2-ol is used in the synthesis of various compounds that have demonstrated remarkable pharmacological activities .
- Methods of Application: The synthesis involves the reaction of benzene-1,2-diamine with oxalic acid under acidic conditions .
- Results or Outcomes: About four compounds showed better inhibition activity with the IC 50 value between 7.6 ± 0.4 and 11.9 ± 0.2 µM .
安全和危害
The safety information available indicates that 3-Chloroquinoxalin-2-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation5. The compound is classified with the signal word 'Warning’5.
未来方向
The future directions for 3-Chloroquinoxalin-2-ol could involve further exploration of its potential applications in various fields. The compound’s chlorination approach offers an innovative pathway for rapid incorporation of chlorine functionality into heteroarenes3. This could inspire broader exploitation of new chlorination strategies3. Moreover, given the versatile pharmacology of quinoxaline derivatives4, there could be potential for further development in the wide spectrum of its biological importance.
Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
属性
IUPAC Name |
3-chloro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-8(12)11-6-4-2-1-3-5(6)10-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHQFFWUHBKRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40307222 | |
| Record name | 3-chloro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinoxalin-2-ol | |
CAS RN |
35676-70-1 | |
| Record name | 35676-70-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40307222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

